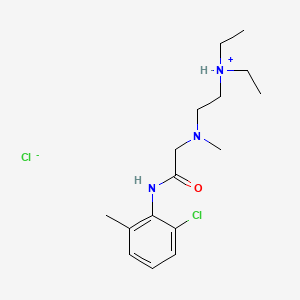
6'-Chloro-2-((2-(diethylamino)ethyl)methylamino)-o-acetotoluidide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[2-(2-chloro-6-methylanilino)-2-oxoethyl]-methylamino]ethyl-diethylazanium chloride is an organic compound that belongs to the class of substituted anilines. This compound is characterized by the presence of a chloro group and a methyl group attached to the aniline ring, along with a diethylazanium chloride moiety. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(2-chloro-6-methylanilino)-2-oxoethyl]-methylamino]ethyl-diethylazanium chloride typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-6-methylaniline, which is prepared from 3-chloro-5-methyl-4-nitroaniline through a series of reactions including diazotization and reduction.
Intermediate Formation: The intermediate compound is then reacted with 2-oxoethyl chloride to form 2-(2-chloro-6-methylanilino)-2-oxoethyl chloride.
Final Product Formation: The final step involves the reaction of the intermediate with methylamine and diethylamine to form 2-[[2-(2-chloro-6-methylanilino)-2-oxoethyl]-methylamino]ethyl-diethylazanium chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in batch reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of catalysts and solvents is optimized to enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
2-[[2-(2-chloro-6-methylanilino)-2-oxoethyl]-methylamino]ethyl-diethylazanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include various substituted anilines, quinones, and amino derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-[[2-(2-chloro-6-methylanilino)-2-oxoethyl]-methylamino]ethyl-diethylazanium chloride has a wide range of scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is used in the development of new drugs, particularly those targeting specific enzymes and receptors.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-[[2-(2-chloro-6-methylanilino)-2-oxoethyl]-methylamino]ethyl-diethylazanium chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
2-chloro-6-methylaniline: A precursor in the synthesis of the compound.
2-chloro-5-methylaniline: Another substituted aniline with similar properties.
2-chloro-6-fluorobenzoic acid: A related compound with a different functional group.
Uniqueness
2-[[2-(2-chloro-6-methylanilino)-2-oxoethyl]-methylamino]ethyl-diethylazanium chloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Propiedades
Número CAS |
102489-52-1 |
|---|---|
Fórmula molecular |
C16H27Cl2N3O |
Peso molecular |
348.3 g/mol |
Nombre IUPAC |
2-[[2-(2-chloro-6-methylanilino)-2-oxoethyl]-methylamino]ethyl-diethylazanium;chloride |
InChI |
InChI=1S/C16H26ClN3O.ClH/c1-5-20(6-2)11-10-19(4)12-15(21)18-16-13(3)8-7-9-14(16)17;/h7-9H,5-6,10-12H2,1-4H3,(H,18,21);1H |
Clave InChI |
KGWVMPVBCDESOV-UHFFFAOYSA-N |
SMILES canónico |
CC[NH+](CC)CCN(C)CC(=O)NC1=C(C=CC=C1Cl)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















